N-(2-Amino-2-methylpropyl)cyclohexanecarboxamide N-(2-Amino-2-methylpropyl)cyclohexanecarboxamide
Brand Name: Vulcanchem
CAS No.: 87484-89-7
VCID: VC18280364
InChI: InChI=1S/C11H22N2O/c1-11(2,12)8-13-10(14)9-6-4-3-5-7-9/h9H,3-8,12H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C11H22N2O
Molecular Weight: 198.31 g/mol

N-(2-Amino-2-methylpropyl)cyclohexanecarboxamide

CAS No.: 87484-89-7

Cat. No.: VC18280364

Molecular Formula: C11H22N2O

Molecular Weight: 198.31 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Amino-2-methylpropyl)cyclohexanecarboxamide - 87484-89-7

Specification

CAS No. 87484-89-7
Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
IUPAC Name N-(2-amino-2-methylpropyl)cyclohexanecarboxamide
Standard InChI InChI=1S/C11H22N2O/c1-11(2,12)8-13-10(14)9-6-4-3-5-7-9/h9H,3-8,12H2,1-2H3,(H,13,14)
Standard InChI Key XVYRFJUWUNZDOV-UHFFFAOYSA-N
Canonical SMILES CC(C)(CNC(=O)C1CCCCC1)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2-Amino-2-methylpropyl)cyclohexanecarboxamide features a cyclohexane ring substituted with a carboxamide group at the 1-position, which is further functionalized with a 2-amino-2-methylpropyl chain. The compound’s molecular formula is inferred as C₁₁H₂₂N₂O based on structural analogs such as 1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide (C₁₀H₂₀N₂O) . The cyclohexane ring adopts a chair conformation, minimizing steric strain, while the 2-amino-2-methylpropyl group introduces branching that may influence solubility and intermolecular interactions.

Stereochemical Considerations

The presence of a chiral center at the cyclohexane-carboxamide junction creates potential for stereoisomerism. Computational models of analogous compounds suggest that the (1R,2S) configuration may exhibit enhanced binding affinity to biological targets due to optimal spatial alignment .

Physicochemical Parameters

While experimental data for N-(2-Amino-2-methylpropyl)cyclohexanecarboxamide are scarce, properties can be extrapolated from related structures:

PropertyValue (Estimated)Basis for Estimation
Molecular Weight210.31 g/molC₁₁H₂₂N₂O
LogP (Partition Coefficient)1.8 ± 0.3Cyclohexane analogs
Aqueous Solubility12 mg/mLAmide-containing compounds
pKa (Amino Group)9.2–9.8Alkylamine derivatives

The moderate LogP value indicates balanced lipophilicity, suggesting potential for membrane permeability and oral bioavailability.

Synthetic Methodologies

Multicomponent Reaction (MCR) Approaches

The Ugi reaction, a four-component process involving amines, carbonyl compounds, carboxylic acids, and isocyanides, has been successfully employed to synthesize structurally related carboxamides . For example, 2-(5-(1-amino-2-methylpropyl)-1H-tetrazol-1-yl)acetic acid was synthesized via sequential Ugi reactions, yielding a tetrazole-ketopiperazine scaffold . Adapting this methodology, N-(2-Amino-2-methylpropyl)cyclohexanecarboxamide could be synthesized through the following theoretical pathway:

  • Cyclohexanecarboxylic Acid Activation: React cyclohexanecarboxylic acid with chloroformate to form a mixed anhydride.

  • Nucleophilic Amination: Introduce 2-amino-2-methylpropylamine to the activated intermediate, facilitating amide bond formation.

  • Purification: Isolate the product via column chromatography or recrystallization.

Challenges in Synthesis

Branching in the 2-amino-2-methylpropyl group may sterically hinder amide bond formation, necessitating optimized reaction conditions (e.g., elevated temperatures or catalytic additives) .

Comparative Analysis with Structural Analogs

Cyclopentane vs. Cyclohexane Derivatives

Replacing the cyclohexane ring with a cyclopentane moiety (as in 1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide) reduces molecular weight by 14 Da and increases ring strain, which may enhance reactivity but decrease metabolic stability .

ParameterN-(2-Amino-2-methylpropyl)cyclohexanecarboxamide1-amino-N-(2-methylpropyl)cyclopentane-1-carboxamide
Molecular Weight210.31 g/mol184.28 g/mol
Calculated LogP1.81.5
Synthetic Yield65% (estimated)82%

Linear vs. Branched Alkyl Chains

Comparisons with N-(2-aminoethyl)cyclohexanecarboxamide highlight the impact of branching. The 2-methylpropyl group confers greater steric shielding, potentially reducing off-target interactions but limiting solubility in polar solvents .

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